Scillaridin A

Description

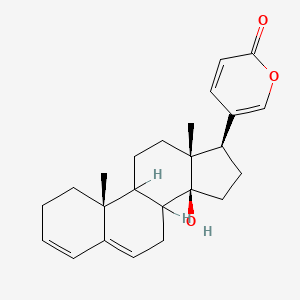

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3/t18-,19?,20?,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOQXVVZFSWICE-BSKUUKNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC=CC1=CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969683 | |

| Record name | 14-Hydroxybufa-3,5,20,22-tetraenolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-51-7 | |

| Record name | Scillaridin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Hydroxybufa-3,5,20,22-tetraenolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scillaridin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillaridin A, a potent cardiac glycoside of the bufadienolide class, has emerged as a molecule of significant interest beyond its traditional use in cardiovascular medicine. Extensive research has elucidated its complex mechanism of action, highlighting its potential as a powerful anti-cancer agent. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, with a focus on its direct interaction with Na+/K+-ATPase and the subsequent cascade of intracellular events. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining electrochemical gradients across the cell membrane. By binding to the α-subunit of the Na+/K+-ATPase, this compound inhibits its pumping function. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an elevation of intracellular calcium levels. While a precise IC50 value for the direct enzymatic inhibition of Na+/K+-ATPase by this compound is not consistently reported in the literature, its potent inhibitory effect is a well-established primary mechanism of action. This fundamental action triggers a diverse array of downstream signaling events that collectively contribute to its cytotoxic and anti-tumor effects.

Quantitative Data: Cytotoxicity of this compound (Prothis compound)

This compound, often referred to as Prothis compound in research literature, exhibits significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |

| Panc-1 | Pancreatic Cancer | 72 | 35.25 | |

| BxPC-3 | Pancreatic Cancer | 72 | 180.3 | |

| AsPC-1 | Pancreatic Cancer | 72 | 370.9 | |

| PC9 | Non-Small Cell Lung Cancer | 24 | >1000 | |

| PC9 | Non-Small Cell Lung Cancer | 48 | 156.3 | |

| PC9 | Non-Small Cell Lung Cancer | 72 | 68.4 | |

| PC9IR | Non-Small Cell Lung Cancer | 24 | >1000 | |

| PC9IR | Non-Small Cell Lung Cancer | 48 | 215.7 | |

| PC9IR | Non-Small Cell Lung Cancer | 72 | 89.1 | |

| H1975 | Non-Small Cell Lung Cancer | 24 | 895.6 | |

| H1975 | Non-Small Cell Lung Cancer | 48 | 102.3 | |

| H1975 | Non-Small Cell Lung Cancer | 72 | 45.8 | |

| A549 | Non-Small Cell Lung Cancer | 24 | >1000 | |

| A549 | Non-Small Cell Lung Cancer | 48 | 189.2 | |

| A549 | Non-Small Cell Lung Cancer | 72 | 76.5 | |

| RD | Rhabdomyosarcoma | 24 | Not specified | |

| RD | Rhabdomyosarcoma | 48 | ~5 | |

| GBM6 | Glioblastoma | 72 | Not specified | |

| GBM9 | Glioblastoma | 72 | Not specified |

Key Signaling Pathways Modulated by this compound

The inhibition of Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling cascades that ultimately lead to cell cycle arrest and apoptosis in cancer cells. The major pathways identified are the STAT3 signaling pathway, the JNK pathway, and the Endoplasmic Reticulum (ER) stress pathway.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. This compound has been shown to effectively inhibit the STAT3 signaling pathway. Mechanistically, this inhibition can occur through the increased expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3, and by decreased phosphorylation of upstream activators like Src.

Activation of the JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated in response to cellular stress and plays a crucial role in inducing apoptosis. This compound treatment leads to the activation of the JNK pathway, contributing to its pro-apoptotic effects.

Induction of Endoplasmic Reticulum (ER) Stress

This compound has been shown to induce endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis. Key markers of this compound-induced ER stress include the increased phosphorylation of eIF2α and the elevated expression of its downstream effectors ATF4 and CHOP.

Cellular Consequences of this compound Treatment

The activation of the aforementioned signaling pathways culminates in distinct cellular outcomes, primarily cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This arrest prevents the cells from progressing through mitosis and ultimately contributes to the inhibition of tumor growth. The G2/M arrest is often associated with alterations in the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is evidenced by several key molecular events, including:

-

DNA Fragmentation: Detected by methods such as the TUNEL assay.

-

Caspase Activation: Cleavage and activation of executioner caspases, such as caspase-3.

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is cleaved by activated caspases.

-

Mitochondrial Dysfunction: Dissipation of the mitochondrial membrane potential and release of pro-apoptotic factors.

-

Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.

Experimental Protocols

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is determined as the ouabain-sensitive fraction of total ATPase activity.

Methodology:

-

Membrane Preparation: Isolate crude membrane fractions from cells or tissues of interest.

-

Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, ATP, and a buffer (e.g., Tris-HCl).

-

Incubation: Incubate the membrane preparation in the reaction mixture in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.

-

Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the viability against the logarithm of the drug concentration.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Methodology:

-

Cell Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs). TdT catalyzes the addition of these dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using directly labeled fluorescent dUTPs, proceed to visualization.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to identify and quantify the apoptotic (TUNEL-positive) cells.

Conclusion

This compound exerts its biological effects through a well-defined, multi-faceted mechanism of action that is initiated by the inhibition of the Na+/K+-ATPase. This primary event triggers a cascade of downstream signaling pathways, including the inhibition of STAT3 and the activation of JNK and ER stress pathways, which collectively drive cancer cells towards apoptosis and cell cycle arrest. The potent cytotoxic effects of this compound, demonstrated across a variety of cancer cell lines, underscore its potential as a valuable lead compound in the development of novel anti-cancer therapeutics. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their ongoing efforts to explore its therapeutic applications.

Scillaridin A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillaridin A, a potent cardiotonic steroid, belongs to the bufadienolide class of compounds. While its glycosidic forms, Prothis compound and Scillaren A, are more commonly found in nature, this compound itself can be obtained through hydrolysis of these precursors. This technical guide provides a comprehensive overview of the primary natural sources of this compound and its glycosides, detailed methodologies for their isolation and purification, and an exploration of their mechanisms of action and associated signaling pathways. Quantitative data on yields from various sources are presented, and key experimental protocols are detailed to facilitate further research and development.

Introduction: The Chemical Relationship of this compound and its Glycosides

This compound is the aglycone component of the cardiac glycosides Prothis compound and Scillaren A. Understanding their chemical relationship is fundamental to their extraction and isolation.

-

Scillaren A: A glycoside that, upon hydrolysis, yields one molecule of glucose and one molecule of Prothis compound.

-

Prothis compound: This glycoside can be further hydrolyzed to yield one molecule of rhamnose and the aglycone, this compound.

This hierarchical structure dictates that the isolation of this compound is often a two-step process: first, the extraction of its glycosidic forms from natural sources, followed by controlled hydrolysis to cleave the sugar moieties.

Natural Sources of this compound and its Glycosides

The primary natural reservoirs of this compound and its glycosides are found within the plant kingdom, specifically in the bulbs of species belonging to the genera Drimia and Scilla.

Plant Sources

The most well-documented plant sources include:

-

Drimia maritima (syn. Urginea maritima): Commonly known as the sea squill or white squill, this is the most significant and widely studied source of Prothis compound and Scillaren A.

-

Drimia indica: This species is another notable source of these cardiac glycosides.

-

Scilla species: Various plants within the Scilla genus have been reported to contain these compounds.

Quantitative Analysis of Glycosides in Plant Sources

The concentration of Prothis compound and Scillaren A can vary depending on the plant's geographical origin, harvest time, and the specific variety (e.g., red or white squill). High-performance liquid chromatography (HPLC) is a common technique for the quantitative analysis of these compounds.

| Plant Source | Compound | Concentration/Yield | Analytical Method |

| Drimia maritima (from Fars province, Iran) | Prothis compound | 4.1 µg/mL in methanolic extract | HPLC |

| Drimia maritima (from Hamedan province, Iran) | Prothis compound | 1.5 µg/mL in methanolic extract | HPLC |

| Drimia maritima (in vitro callus culture) | Prothis compound | Up to 141.31 mg/g dry weight | HPLC |

| Drimia maritima bulb extract | Prothis compound | Approximately 5% of the aqueous extract | GC-MS |

Isolation and Purification Protocols

The isolation of this compound typically involves the extraction of its glycosides, Prothis compound and Scillaren A, from the plant material, followed by chromatographic purification and subsequent hydrolysis.

General Extraction of Glycosides

A general workflow for the extraction of cardiac glycosides from Drimia maritima bulbs is outlined below.

Caption: General workflow for the extraction of crude glycosides.

Purification by Column Chromatography

The crude extract is subjected to column chromatography for the separation of individual glycosides.

Experimental Protocol: Column Chromatography of Crude Extract

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: A gradient elution is performed with a solvent system of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Fractions with similar TLC profiles corresponding to Prothis compound and Scillaren A are pooled and concentrated.

Hydrolysis of Glycosides to this compound

To obtain the aglycone this compound, the purified glycosides (Prothis compound or Scillaren A) are subjected to acid hydrolysis.

Experimental Protocol: Acid Hydrolysis of Prothis compound

-

Reaction Setup: Dissolve the purified Prothis compound in methanol.

-

Acid Addition: Add an equal volume of 2N hydrochloric acid (HCl).

-

Heating: Reflux the mixture for 30-60 minutes at 100°C.

-

Extraction: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the aglycone (this compound) with an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting this compound can be further purified by recrystallization or chromatography if necessary.

Signaling Pathways and Mechanism of Action

This compound and its glycosides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients. This inhibition leads to a cascade of downstream effects, which have been particularly studied in the context of cancer therapy.

Inhibition of Na+/K+-ATPase

The fundamental mechanism of action is the binding of the bufadienolide to the Na+/K+-ATPase pump, leading to its inhibition.

Caption: Inhibition of the Na+/K+-ATPase pump by this compound.

Anticancer Signaling Pathways of Prothis compound

Recent research has focused on the anticancer properties of Prothis compound, revealing its involvement in several key signaling pathways that lead to apoptosis and inhibition of cancer cell proliferation and motility.

4.2.1. Induction of Apoptosis via STAT3 Inhibition

Prothis compound has been shown to induce apoptosis in cancer cells by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Caption: Prothis compound-induced apoptosis via STAT3 inhibition.[1][2]

4.2.2. Inhibition of Cell Growth and Motility via EGFR-Src Pathway

Prothis compound can also suppress lung cancer cell growth and motility by downregulating the Epidermal Growth Factor Receptor (EGFR)-Src signaling pathway.

Caption: Inhibition of cell motility by Prothis compound via the EGFR-Src pathway.[3]

Conclusion

This compound and its naturally occurring glycosides, Prothis compound and Scillaren A, represent a valuable class of bioactive compounds with significant potential in drug development, particularly in oncology. Their primary natural sources are well-established in plant species of the genera Drimia and Scilla. This guide provides a framework for their extraction, purification, and subsequent hydrolysis to obtain the aglycone, this compound. The elucidation of their mechanisms of action, including the inhibition of Na+/K+-ATPase and the modulation of critical cancer-related signaling pathways, opens avenues for the development of novel therapeutic strategies. Further research into optimizing isolation protocols and exploring the full spectrum of their biological activities is warranted.

References

- 1. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medsci.org [medsci.org]

- 3. Prothis compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Scillaridin A in Plants: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway of Scillaridin A, a potent bufadienolide cardiac glycoside, this technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. Delving into the enzymatic steps, from precursor molecules to the final glycosylated product, this document outlines the current understanding of this complex metabolic route. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and potential biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous precursor of steroids, cholesterol. While the complete enzymatic cascade has not been fully elucidated, research on related cardenolides and bufadienolides has allowed for the construction of a putative pathway. This pathway involves a series of hydroxylation, oxidation, reduction, and glycosylation reactions catalyzed by several key enzyme families.

The initial steps involve the conversion of cholesterol to pregnenolone, a common intermediate in steroid biosynthesis. This is followed by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) to produce progesterone. A crucial step in the formation of the 5β-configured steroid backbone, characteristic of many cardiac glycosides, is the reduction of progesterone by progesterone 5β-reductase (P5βR)[1][2][3][4][5]. Subsequent modifications, likely involving a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), lead to a pregnane derivative that serves as the backbone for the bufadienolide ring.

A key and yet uncharacterized step is the formation of the α-pyrone ring, which defines bufadienolides. It has been proposed that this involves the condensation of a C21 pregnane derivative with a C3 unit, possibly derived from oxaloacetic acid. The final step in the biosynthesis of this compound is the glycosylation of the aglycone, scillarenin, by a specific glycosyltransferase (GT), which attaches a disaccharide moiety (rhamnose-glucose).

Key Enzyme Families in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a consortium of enzymes, each playing a critical role in the step-wise modification of the steroid backbone.

2.1. Cytochrome P450 Monooxygenases (CYPs)

CYPs are a large and diverse family of enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism[6][7][8]. In the context of this compound biosynthesis, CYPs are predicted to be involved in multiple hydroxylation steps, including the initial conversion of cholesterol to pregnenolone and subsequent modifications of the pregnane core to introduce hydroxyl groups at specific positions, which are characteristic of the final bufadienolide structure[9][10].

2.2. 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

3β-HSD is a key enzyme in the biosynthesis of all steroid hormones and is responsible for the conversion of pregnenolone to progesterone. This NAD+-dependent enzyme catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position.

2.3. Progesterone 5β-Reductase (P5βR)

The stereochemistry of the A/B ring junction is a critical determinant of the biological activity of cardiac glycosides. P5βR catalyzes the stereospecific reduction of the Δ4 double bond of progesterone to yield 5β-pregnane-3,20-dione, thus establishing the cis-fusion of the A and B rings[1][2][3][4][5]. This enzyme belongs to the progesterone 5β-reductase/iridoid synthase (PRISE) family of enzymes[2].

2.4. Glycosyltransferases (GTs)

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3β-hydroxyl group of the aglycone, scillarenin. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT)[11][12][13]. The specific GT responsible for the sequential addition of rhamnose and glucose to form the scillatriose sugar chain of this compound has yet to be identified.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.

3.1. Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

A colorimetric assay can be used to determine 3β-HSD activity by measuring the formation of NADH[14][15].

Protocol Outline:

-

Enzyme Extraction: Homogenize plant tissue in an appropriate buffer and centrifuge to obtain a crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, the substrate (e.g., pregnenolone), NAD+, and a buffer (e.g., Tris-HCl, pH 7.8).

-

Color Development: Add a color reagent containing a tetrazolium salt (e.g., iodonitrotetrazolium chloride - INT) and an electron carrier (e.g., phenazine methosulfate - PMS). The NADH produced by the 3β-HSD reaction will reduce the tetrazolium salt to a colored formazan.

-

Measurement: After incubation, measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The enzyme activity is proportional to the rate of color formation.

3.2. Assay for Progesterone 5β-Reductase (P5βR) Activity

The activity of P5βR can be determined by measuring the conversion of progesterone to 5β-pregnane-3,20-dione using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[5].

Protocol Outline:

-

Enzyme Preparation: Use a crude protein extract from plant tissue or a heterologously expressed and purified P5βR enzyme.

-

Enzymatic Reaction: Incubate the enzyme with progesterone and a NADPH regenerating system.

-

Extraction: Stop the reaction and extract the steroids with an organic solvent (e.g., dichloromethane).

-

Analysis: Analyze the extracted steroids by GC-MS or LC-MS to quantify the amount of 5β-pregnane-3,20-dione formed.

3.3. Identification and Characterization of Glycosyltransferases (GTs)

Identifying the specific GT involved in this compound biosynthesis can be achieved through a combination of transcriptomics, heterologous expression, and in vitro assays.

Protocol Outline:

-

Candidate Gene Identification: Perform transcriptome analysis of this compound-producing plant tissues to identify candidate UGT genes that are highly expressed.

-

Heterologous Expression: Clone the candidate UGT genes into an expression vector and express the recombinant proteins in a suitable host like E. coli or yeast.

-

In Vitro Enzyme Assay: Purify the recombinant GTs and perform in vitro assays using the aglycone scillarenin and various UDP-activated sugars (UDP-glucose, UDP-rhamnose) as substrates.

-

Product Analysis: Analyze the reaction products by LC-MS to identify the formation of glycosylated scillarenin derivatives.

Quantitative Data on this compound Biosynthesis

Quantitative data on the biosynthesis of this compound is scarce. However, studies on related cardenolides and analytical methods for their quantification provide some insights.

| Parameter | Value | Compound/Enzyme | Plant/System | Reference |

| Specific Activity | ~15-fold increase | Progesterone 5β-reductase (mutant) | Plantago lanceolata | [3] |

| Limit of Detection (LOD) | 0.6 µg/mL | Prothis compound | Drimia maritima | [16] |

| Limit of Quantification (LOQ) | 1.8 µg/mL | Prothis compound | Drimia maritima | [16] |

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex metabolic pathway involving a series of enzymatic reactions that are not yet fully understood. While the early steps involving the conversion of cholesterol to progesterone and its subsequent reduction are relatively well-characterized, the key enzymatic step leading to the formation of the α-pyrone ring remains a significant knowledge gap. Furthermore, the specific glycosyltransferase responsible for the final glycosylation of scillarenin needs to be identified and characterized.

Future research should focus on:

-

Identification of the α-pyrone ring forming enzyme: This could be achieved through a combination of transcriptomics, proteomics, and functional genomics approaches in this compound-producing plants like Urginea maritima.

-

Characterization of the specific glycosyltransferase(s): Identifying and characterizing the GTs involved in the glycosylation of scillarenin will be crucial for understanding the complete pathway and for potential chemoenzymatic synthesis of this compound and its analogs.

-

In vitro reconstitution of the pathway: Once all the key enzymes are identified, the entire biosynthetic pathway could be reconstituted in a heterologous host, such as yeast or E. coli, to enable the sustainable production of this compound.

A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental insights into plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable cardiac glycosides for pharmaceutical applications.

References

- 1. Highly conserved progesterone 5 beta-reductase genes (P5 beta R) from 5 beta-cardenolide-free and 5 beta-cardenolide-producing angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. RNAi-mediated gene knockdown of progesterone 5β-reductases in Digitalis lanata reduces 5β-cardenolide content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone [jstage.jst.go.jp]

- 9. PR_Kunert [ice.mpg.de]

- 10. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant secondary metabolism glycosyltransferases: the emerging functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]

Scillaridin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Scillaridin A, a bufadienolide-type cardiac glycoside aglycone. It details the compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanism of action as both a cardiotonic agent and a potential anticancer compound. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

This compound is a steroidal aglycone, forming the core structure of several naturally occurring cardiac glycosides, most notably Prothis compound and Scillaren A. These glycosides are primarily isolated from plants of the Drimia (formerly Urginea) genus, such as Drimia maritima (sea squill). This compound itself is formed upon the hydrolytic cleavage of the sugar moieties from these parent glycosides.

The fundamental structure consists of a steroid nucleus with a six-membered lactone ring (a pyran-2-one) attached at the C17 position, which is characteristic of bufadienolides.

Table 1: Chemical Identifiers for this compound and Related Glycosides

| Identifier | This compound | Prothis compound | Scillaren A |

| CAS Number | 545-51-7 | 466-06-8 | 124-99-2[1][2][3] |

| Molecular Formula | C₂₄H₃₀O₃ | C₃₀H₄₂O₈ | C₃₆H₅₂O₁₃[1][2][3] |

| IUPAC Name | 5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | 5-[(3S,8R,9S,10R,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one[1] |

| SMILES | C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C | C[C@H]1--INVALID-LINK--O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(--INVALID-LINK--O)C6=COC(=O)C=C6)C)C)O)O">C@@HO | C[C@H]1--INVALID-LINK--O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(--INVALID-LINK--O)C6=COC(=O)C=C6)C)C)O)O">C@@HO[C@H]7--INVALID-LINK--CO)O)O">C@@HO[1][2] |

| InChIKey | KBOQXVVZFSWICE-BSKUUKNUSA-N | MYEJFUXQJGHEQK-ALRJYLEOSA-N | NXJOCELNFPGKIV-ARHXXGKOSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are characteristic of a steroidal compound. Its glycosidic derivatives, Prothis compound and Scillaren A, exhibit increased polarity and water solubility due to the presence of sugar moieties.

Table 2: Physicochemical Properties of this compound and Related Glycosides

| Property | This compound | Prothis compound | Scillaren A |

| Molecular Weight | 366.49 g/mol | 530.66 g/mol | 692.79 g/mol [1][2][3] |

| Appearance | Solid powder | White Powder | Solid powder[3] |

| Melting Point | Not specified | 237-240 °C | 193-194 °C |

| Solubility | Not specified | Soluble in DMSO | Soluble in DMSO[3]; Sparingly soluble in water; Soluble in 80 parts methanol |

| Storage | Store at 2°C - 8°C under inert gas | Store in a cool, dry place | Store at -20°C[2][4] |

Biological Activity and Signaling Pathways

The biological activity of this compound and its parent glycosides stems from their ability to specifically inhibit the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, an ion pump crucial for maintaining electrochemical gradients across cell membranes.[5] This primary action initiates a cascade of downstream effects, leading to its well-known cardiotonic properties and its more recently explored anticancer activities.

Cardiotonic Effects: Mechanism of Action

The inhibition of Na+/K+-ATPase in cardiac myocytes is the cornerstone of the cardiotonic effects of this compound-related compounds. This process leads to an increase in cardiac contractility (positive inotropy).

Anticancer Activity

Recent research has focused on the potent anticancer properties of cardiac glycosides, including Prothis compound. These effects are initiated by the same primary mechanism—Na+/K+-ATPase inhibition—but trigger distinct downstream pathways in cancer cells, ultimately leading to apoptosis and inhibition of proliferation.[6][7] Studies on Prothis compound have elucidated a multi-faceted anticancer mechanism.

Key anticancer signaling pathways affected by Prothis compound include:

-

Induction of Oxidative and ER Stress: The compound leads to an increase in reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.

-

Inhibition of STAT3 Pathway: Prothis compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell survival and proliferation.[6][8]

-

Modulation of Apoptotic Proteins: The treatment triggers apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, and activating caspases and PARP cleavage.[8]

-

Topoisomerase Inhibition: Prothis compound has been identified as a potent inhibitor of both topoisomerase I and II, with IC₅₀ values of 30 nM and 100 nM, respectively.

Experimental Protocols

Detailed experimental protocols require access to full-text publications. However, based on the available literature, the investigation of this compound and its derivatives involves a range of standard and specialized assays. The following section outlines the types of methodologies commonly employed.

In Vitro Anticancer Activity Assessment

A typical workflow to assess the anticancer potential of a compound like Prothis compound involves multiple stages, from initial cytotoxicity screening to mechanistic studies.

-

Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma, PC-3 prostate cancer) and corresponding normal cell lines (e.g., NL-20) are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Cell Viability and Proliferation Assays: To determine the cytotoxic and anti-proliferative effects, cells are treated with varying concentrations of the compound for different time points (e.g., 24, 48, 72 hours). Cell viability is then measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB). The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

-

Apoptosis Assays: The induction of apoptosis is commonly quantified using flow cytometry after staining cells with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).

-

Western Blot Analysis: To investigate the effect on specific signaling pathways, protein expression and phosphorylation status are analyzed by Western blotting. This involves lysing the treated cells, separating proteins by SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to target proteins (e.g., STAT3, phospho-STAT3, Bcl-2, Bax, cleaved caspase-3, PARP).

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Na+/K+-ATPase Inhibition Assay

The direct inhibitory effect on the primary target is quantified using an enzyme activity assay.

-

Enzyme Preparation: Na+/K+-ATPase is prepared from animal tissues (e.g., dog kidney, rat brain) through homogenization and differential centrifugation to isolate a microsomal fraction rich in the enzyme.

-

Activity Measurement: The assay measures the rate of ATP hydrolysis by the enzyme, typically by quantifying the amount of inorganic phosphate (Pi) released. The specific Na+/K+-ATPase activity is determined by calculating the difference in Pi released in the presence and absence of a known specific inhibitor, such as ouabain. The inhibitory potential of this compound is determined by measuring the enzyme activity across a range of compound concentrations to calculate an IC₅₀ value.

Conclusion

This compound, as the aglycone of a class of potent cardiac glycosides, represents a molecule of significant pharmacological interest. Its well-established role as a Na+/K+-ATPase inhibitor forms the basis of its cardiotonic properties. Furthermore, emerging research, primarily on its glycoside derivative Prothis compound, highlights a complex and promising mechanism of anticancer activity involving the induction of cellular stress and apoptosis, and the inhibition of key cancer survival pathways like STAT3. This technical guide summarizes the core chemical and biological knowledge of this compound, providing a foundation for further research and development in both cardiology and oncology. Future studies should focus on elucidating the specific signaling pathways and therapeutic potential of the this compound aglycone itself in various cancer models.

References

- 1. Scillaren A | C36H52O13 | CID 441870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scillaren A ≥90% (LC/MS-ELSD) | Sigma-Aldrich [sigmaaldrich.com]

- 3. medkoo.com [medkoo.com]

- 4. Scillaren A = 90 LC/MS-ELSD, = 90 LC/MS-ELSD 124-99-2 [sigmaaldrich.com]

- 5. Scillaren A | 124-99-2 | XS161356 | Biosynth [biosynth.com]

- 6. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Scillarenin Aglycone: An In-Depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scillarenin, a cardiac glycoside aglycone derived from plants of the Scilla genus, has garnered significant interest for its potent biological activities. As a member of the bufadienolide class of cardiotonic steroids, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump. This activity disrupts cellular ion homeostasis, leading to a cascade of downstream effects that are of therapeutic interest, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of scillarenin, with a focus on its cytotoxic and pro-apoptotic effects on cancer cells. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Core Biological Activity: Na+/K+-ATPase Inhibition

The principal molecular target of scillarenin is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By binding to the alpha subunit of this pump, scillarenin inhibits its function, leading to an increase in intracellular sodium concentration. This disruption of the sodium gradient subsequently affects the Na+/Ca2+ exchanger, resulting in an elevation of intracellular calcium levels. This cascade is central to the cardiotonic effects of cardiac glycosides and is also a key initiator of their anticancer activities.

Quantitative Data: Inhibition of Na+/K+-ATPase

Anticancer Activity

Recent research has highlighted the potential of cardiac glycosides, including scillarenin and its derivatives, as anticancer agents.[2][3] The cytotoxic and antiproliferative effects of these compounds are observed across a variety of cancer cell lines.

Cytotoxicity

The disruption of ion homeostasis initiated by Na+/K+-ATPase inhibition is a primary driver of scillarenin's cytotoxic effects. While a comprehensive table of IC50 values for scillarenin across multiple cancer cell lines is not available in the provided search results, data for its glycoside, proscillaridin A, offers valuable insight into its potent anticancer activity.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |

| Prothis compound | MDA-MB-231 | Breast Cancer | 24 | 51 ± 2 |

| Prothis compound | MDA-MB-231 | Breast Cancer | 48 | 15 ± 2 |

Table 1: Cytotoxicity of Prothis compound (a glycoside of Scillarenin) in the MDA-MB-231 breast cancer cell line.[2]

Induction of Apoptosis

Scillarenin and related cardiac glycosides are known to induce apoptosis, or programmed cell death, in cancer cells.[2][4] This process is mediated through the activation of caspase cascades and the modulation of Bcl-2 family proteins.

The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that cardiac glycosides can trigger the intrinsic pathway by causing mitochondrial dysfunction.[4][5][6][7]

Cell Cycle Arrest

In addition to inducing apoptosis, scillarenin and its derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. Studies on prothis compound have shown that it can induce a G2/M phase blockade in glioblastoma cell lines.[8]

Implicated Signaling Pathways

The biological effects of scillarenin are mediated through the modulation of several key signaling pathways.

Src Kinase Signaling

Cardiac glycoside binding to the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[9] Activated Src can then trigger downstream pathways, such as the MAPK pathway, which are involved in cell growth and proliferation.[9] Inhibition of Src kinase activity has been shown to reduce inflammatory responses.[10]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Some studies suggest that cardiac glycosides can inhibit this pathway, contributing to their anticancer effects.[4][11][12] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Malachite Green Method)

This assay quantifies the inhibition of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[9][13]

Materials:

-

Purified Na+/K+-ATPase enzyme

-

Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4)

-

ATP solution

-

Scillarenin solutions of varying concentrations

-

Ouabain (for control)

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture with the assay buffer and Na+/K+-ATPase enzyme.

-

Add different concentrations of scillarenin to the wells. Include a no-inhibitor control and a control with a saturating concentration of ouabain.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., with SDS).

-

Add the malachite green reagent to detect the released Pi.

-

Measure absorbance at approximately 620 nm.

-

Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.

-

Plot the percentage of inhibition against the scillarenin concentration to determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins such as Bcl-2 family members and cleaved caspases.[5][6][14][15]

Materials:

-

Cancer cells treated with scillarenin

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse the scillarenin-treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and add the ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.[2][9][16]

Materials:

-

Cancer cells treated with scillarenin

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest the scillarenin-treated and control cells.

-

Wash the cells with PBS and fix them in cold 70% ethanol on ice.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with PI staining solution.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Scillarenin exhibits significant biological activity, primarily through the inhibition of Na+/K+-ATPase. This action triggers a range of downstream effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest in cancer cells. The modulation of key signaling pathways such as Src kinase and PI3K/Akt/mTOR appears to play a crucial role in its anticancer properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of scillarenin and related cardiac glycosides. Further studies are warranted to fully elucidate the specific molecular interactions and to establish a comprehensive profile of its efficacy and safety for potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. assaygenie.com [assaygenie.com]

- 4. Sinularin Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 11. Regulation of the PTEN/PI3K/AKT pathway in RCC using the active compounds of natural products in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro ATPase activity assay [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. vet.cornell.edu [vet.cornell.edu]

An In-depth Technical Guide to the Na+/K+-ATPase Inhibition Kinetics of Scillaridin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inhibition of Na+/K+-ATPase by Scillaridin A, a cardiac glycoside with significant potential in therapeutic applications. This document details the mechanism of action, provides exemplary kinetic data, outlines a detailed experimental protocol for assessing inhibition, and illustrates the downstream signaling pathways affected by this interaction.

Introduction: this compound and the Na+/K+-ATPase Target

This compound is a cardiotonic steroid belonging to the bufadienolide class of cardiac glycosides, naturally occurring in plants of the Scilla genus. Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase.

The Na+/K+-ATPase, or sodium-potassium pump, is a crucial transmembrane protein found in all animal cells. It is an enzyme that actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, moving three Na+ ions out of the cell for every two K+ ions moved in, a process powered by the hydrolysis of one molecule of ATP. This electrogenic pump is vital for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes. The enzyme is a heterodimer consisting of a catalytic α-subunit, which contains the binding sites for ions, ATP, and cardiac glycosides, and a β-subunit that is essential for the maturation and trafficking of the α-subunit to the plasma membrane.

Inhibition of Na+/K+-ATPase by this compound: Mechanism and Kinetics

This compound exerts its inhibitory effect by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding event stabilizes the enzyme in its phosphorylated E2-P conformation, a key intermediate in the pump cycle. By locking the enzyme in this state, this compound prevents the dephosphorylation and subsequent conformational changes necessary for ion transport, effectively halting the pumping activity.

Quantitative Inhibition Data

| Compound | IC50 (nM) | Ki (nM) | Target Enzyme Source | Reference |

| This compound | Not Reported | Not Reported | - | - |

| Ouabain | ~100-200 | ~10-100 | Porcine Kidney | [1] |

| Digoxin | ~100-200 | ~10-100 | Porcine Kidney | [1] |

Note: The IC50 and Ki values are highly dependent on the concentrations of K+ and Na+ ions in the assay medium.

Experimental Protocol: In Vitro Na+/K+-ATPase Inhibition Assay

This section provides a detailed methodology for determining the inhibitory activity of this compound on Na+/K+-ATPase in vitro. The assay is based on the colorimetric quantification of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle of the Assay

The enzymatic activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which produces ADP and inorganic phosphate (Pi). To specifically measure Na+/K+-ATPase activity, the total ATPase activity is measured in the presence of Na+, K+, and Mg2+, and the non-specific ATPase activity (e.g., Mg2+-ATPase) is measured in the presence of a saturating concentration of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between these two activities represents the specific Na+/K+-ATPase activity. The inhibitory effect of a test compound is determined by measuring the reduction in this specific activity.

Materials and Reagents

-

Enzyme: Purified Na+/K+-ATPase from a source such as porcine kidney or brain.

-

Substrate: Adenosine triphosphate (ATP), disodium salt.

-

Assay Buffer (pH 7.4): 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2.

-

Test Compound: this compound dissolved in DMSO.

-

Positive Control: Ouabain solution (e.g., 10 mM in Assay Buffer).

-

Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

-

Phosphate Detection Reagent: A molybdate-based colorimetric reagent (e.g., a solution containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid).

-

Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen phosphate detection reagent (e.g., 660 nm).

-

96-well microplates.

Assay Procedure

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Set up the Reaction Plate: For each concentration of this compound, and for the controls, prepare triplicate wells as follows:

-

Total ATPase Activity Wells: Add 50 µL of Assay Buffer.

-

Non-specific ATPase Activity Wells: Add 50 µL of 10 mM Ouabain solution (final concentration 1 mM).

-

-

Add Inhibitor: To the appropriate wells, add 10 µL of the this compound dilutions or a vehicle control (Assay Buffer with the same percentage of DMSO).

-

Add Enzyme: Dilute the Na+/K+-ATPase enzyme preparation in cold Assay Buffer to the desired concentration and add 20 µL to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of 50 mM ATP solution to each well to start the reaction. The final volume in each well should be 100 µL.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the Reaction: Terminate the reaction by adding 50 µL of 10% TCA to each well.

-

Phosphate Detection:

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer a portion of the supernatant to a new plate.

-

Add 100 µL of the Color Reagent Mix to each well.

-

Incubate at room temperature for 10-20 minutes to allow for color development.

-

-

Measure Absorbance: Measure the absorbance at 660 nm using a microplate reader.

Data Analysis

-

Calculate Specific Na+/K+-ATPase Activity: For each condition, subtract the average absorbance of the non-specific activity wells from the average absorbance of the total activity wells.

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Activity with this compound / Activity with vehicle control))

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Downstream Signaling Pathways of Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase by this compound has profound effects on cellular signaling, extending beyond simple ion gradient disruption. The pump also functions as a signal transducer.

Ion Gradient Disruption and Calcium Signaling

The immediate consequence of Na+/K+-ATPase inhibition is an increase in the intracellular Na+ concentration. This reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude Ca2+ from the cell. As a result, intracellular Ca2+ levels rise. In cardiac myocytes, this increased intracellular Ca2+ enhances the contractility of the heart muscle, which is the basis for the therapeutic use of cardiac glycosides in heart failure.[2]

Signal Transduction Cascades

Binding of cardiac glycosides like this compound to the Na+/K+-ATPase can trigger a cascade of intracellular signaling events, often initiated through conformational changes in the enzyme that allow it to interact with other signaling proteins. These pathways can be activated at concentrations of cardiac glycosides that do not significantly alter bulk intracellular ion concentrations. Key signaling pathways include:

-

Src Kinase Activation: The Na+/K+-ATPase can form a signaling complex with the non-receptor tyrosine kinase Src. Cardiac glycoside binding can lead to the activation of Src.

-

EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways.

-

MAPK/ERK Pathway: The activation of the EGFR can trigger the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is involved in regulating gene expression, cell proliferation, and differentiation.

-

Reactive Oxygen Species (ROS) Production: Na+/K+-ATPase inhibition can lead to the generation of reactive oxygen species, which can act as second messengers in various signaling pathways.

-

PI3K/Akt and PKC Activation: Other signaling molecules such as Phosphoinositide 3-kinase (PI3K) and Protein Kinase C (PKC) can also be activated downstream of Na+/K+-ATPase inhibition.

These signaling events are implicated in the diverse physiological and pathological effects of cardiac glycosides, including their potential anti-cancer properties.

Mandatory Visualizations

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

Caption: Workflow for an in vitro Na+/K+-ATPase inhibition assay.

Signaling Pathways Downstream of Na+/K+-ATPase Inhibition

Caption: Downstream signaling pathways activated by this compound.

References

- 1. Studies on cardiac ingredients of plants. IX. Chemical transformation of proscillaridin by utilizing its 1,4-cycloadducts as key compounds and biological activities of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of Scillaridin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scillaridin A and its related compounds are members of the bufadienolide family of cardiac glycosides, naturally occurring steroids derived from plants of the Drimia (formerly Scilla) genus, commonly known as squill.[1][2] Historically, these compounds have been utilized for their cardiotonic properties in the management of heart failure and certain cardiac arrhythmias.[3][4] More recently, their potent cytotoxic and anticancer activities have garnered significant interest in the field of oncology.[5][6]

This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a primary focus on Prothis compound, a closely related and more extensively studied glycoside. It aims to serve as a detailed resource for researchers and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and illustrating key molecular pathways.

The core chemical structure consists of a steroid nucleus with a six-membered lactone ring at the C-17 position. Prothis compound is the glycoside form, containing a rhamnose sugar moiety, while its aglycone (the non-sugar component) is Scillarenin.[1][2][7] This structural relationship is fundamental to understanding its biological activity.

Pharmacology

The pharmacological profile of Prothis compound is dual-faceted, exhibiting both potent cardiotonic and anticancer effects.

Mechanism of Action

2.1.1 Cardiotonic Effects: Na+/K+-ATPase Inhibition

Like all cardiac glycosides, the primary mechanism for the cardiotonic effect of Prothis compound is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cardiac myocytes.[8][9]

This inhibition leads to a cascade of events:

-

Increased Intracellular Sodium: Reduced pumping of Na+ out of the cell leads to its accumulation.

-

Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration diminishes the electrochemical gradient for the Na+/Ca2+ exchanger to extrude calcium.

-

Increased Intracellular Calcium: This results in a net increase in the intracellular calcium concentration ([Ca2+]i).

-

Enhanced Contractility: Higher [Ca2+]i leads to greater calcium uptake into the sarcoplasmic reticulum and subsequent release during each action potential, enhancing the binding of calcium to troponin-C and resulting in a stronger force of myocardial contraction (positive inotropic effect).[10]

2.1.2 Anticancer Effects

Prothis compound exerts its anticancer effects through multiple mechanisms, making it a molecule of interest for oncological applications.

-

Topoisomerase I/II Inhibition: Prothis compound acts as a potent poison of both topoisomerase I and topoisomerase II.[4][11] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, Prothis compound prevents the re-ligation of DNA strands, leading to DNA damage and the induction of apoptosis.[11][12]

-

Inhibition of Pro-Survival Signaling Pathways: Prothis compound has been shown to inhibit several key signaling pathways that are often dysregulated in cancer.[13]

-

STAT3 Pathway: It inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively active in many cancers and promotes proliferation, survival, and angiogenesis.[5][14][15] The inhibition occurs through multiple mechanisms, including suppression of upstream kinases like JAK2 and direct interaction with the STAT3 protein.[13]

-

PI3K/AKT/mTOR Pathway: This compound can also suppress the phosphorylation of key components of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.[13]

-

Induction of Stress and Apoptosis: Prothis compound promotes the generation of reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, both of which can trigger the intrinsic apoptotic pathway.[14][16] This is further mediated by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of caspases.[5][16]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the pharmacological and toxicological activities of Prothis compound.

Table 1: In Vitro Pharmacology - Anticancer Activity

| Target Enzyme | Cell Line | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Topoisomerase I | (Cell-free) | IC50 | 30 nM | [4][11] |

| Topoisomerase II | (Cell-free) | IC50 | 100 nM | [4][11] |

| Cell Proliferation | MCF-7 (Breast Cancer) | IC50 (48h) | ~25-50 nM | [4] |

| Cell Proliferation | LNCaP (Prostate Cancer) | IC50 | ~25-50 nM | [5][13] |

| Cell Proliferation | A549 (Lung Cancer) | IC50 | ~25-50 nM |[13][15] |

Table 2: Toxicology Data

| Species | Route of Administration | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Rat | Oral | LD50 | 56 mg/kg | [16] (from external source) |

| Rat | Subcutaneous | LD50 | > 1000 mg/kg |[16] (from external source) |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of Prothis compound on cancer cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Prothis compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well microplates, multi-channel pipette, microplate reader (570 nm).

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of Prothis compound in culture medium (e.g., ranging from 1 nM to 1 µM). Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours, allowing formazan crystals to form.[17][18][19]

-

Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Na+/K+-ATPase Activity Assay

This protocol measures the direct inhibitory effect of Prothis compound on Na+/K+-ATPase enzymatic activity.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase enzyme. The inhibition of the enzyme by Prothis compound results in a decreased amount of released Pi.[20]

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine kidney)

-

Assay Buffer (100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4)

-

ATP solution (3 mM)

-

Prothis compound solutions of varying concentrations

-

Ouabain (a specific Na+/K+-ATPase inhibitor for control)

-

Malachite green reagent for Pi detection

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer and the purified Na+/K+-ATPase enzyme.

-

Inhibitor Addition: Add different concentrations of Prothis compound. Include a negative control (no inhibitor) and a positive control using a saturating concentration of ouabain to determine the non-specific ATPase activity.[20]

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., SDS). Add the malachite green reagent to each well to detect the released Pi.[20]

-

Data Acquisition: Measure the absorbance at 620 nm.

-

Analysis: Calculate the Na+/K+-ATPase-specific activity by subtracting the absorbance of the ouabain-treated wells (ouabain-insensitive activity) from the total activity. Plot the percentage of inhibition against the Prothis compound concentration to determine the IC50 value.

Topoisomerase I/II Relaxation Assay

This protocol assesses the ability of Prothis compound to inhibit the catalytic activity of topoisomerases.

Principle: Topoisomerase I and II relax supercoiled plasmid DNA. An inhibitor (or "poison") will prevent this relaxation or, in the case of a poison, trap the enzyme-DNA complex, leading to linearized or nicked DNA. The different DNA forms (supercoiled, relaxed, nicked, linear) can be separated by agarose gel electrophoresis.[6][22]

Materials:

-

Human Topoisomerase I or II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322 or pRYG)

-

Assay Buffer (specific for Topo I or Topo II)

-

Prothis compound solutions of varying concentrations

-

Camptothecin (Topo I inhibitor control) and Etoposide (Topo II inhibitor control)

-

Stop Buffer (e.g., containing SDS and Proteinase K)

-

Agarose gel, electrophoresis equipment, DNA stain (e.g., ethidium bromide).

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and supercoiled DNA.

-

Inhibitor Addition: Add varying concentrations of Prothis compound or control inhibitors. Include a no-drug control.

-

Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction. Include a control reaction with no enzyme to visualize the initial supercoiled DNA.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Termination: Stop the reactions by adding the stop buffer (containing SDS and proteinase K to digest the enzyme).[6]

-

Electrophoresis: Load the reaction products onto an agarose gel containing a DNA stain. Run the gel to separate the different DNA topoisomers.

-

Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a persistence of the supercoiled DNA band compared to the no-drug control, which should show a relaxed DNA band. The appearance of nicked or linear DNA indicates a topoisomerase "poison" mechanism.

Toxicology and Safety

As with all cardiac glycosides, Prothis compound has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[15]

-

Acute Toxicity: The primary route of toxicity is oral ingestion. Symptoms of acute toxicity in animal models include ataxia, convulsions, and general depressed activity.[16] (from external source)

-

Cardiotoxicity: The main toxic effect is on the heart. Overdose can lead to severe cardiac arrhythmias, such as bigeminal rhythm, and ultimately cardiac arrest.[16]

-

Safety and Handling: According to the Globally Harmonized System (GHS), Prothis compound is classified as "Danger" and is toxic if swallowed.[23] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling the compound.

Conclusion

This compound, and specifically Prothis compound, is a potent bioactive compound with a well-defined dual mechanism of action. Its established role as a Na+/K+-ATPase inhibitor underpins its cardiotonic effects, while its ability to target topoisomerases and critical cancer-related signaling pathways like STAT3 highlights its significant potential as an anticancer agent. However, its narrow therapeutic index and inherent cardiotoxicity remain critical challenges for clinical development. This guide provides foundational data and methodologies to support further investigation into the therapeutic applications of this compound, emphasizing the need for careful dose-response studies and a thorough understanding of its toxicological profile to unlock its full potential in drug development.

References

- 1. Proscillaridin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. [Animal experiment studies of the ocular toxicity of cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. CAS 465-22-5: Scillarenin | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]

- 10. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 11. Inhibition of DNA topoisomerases I and II, and growth inhibition of breast cancer MCF-7 cells by ouabain, digoxin and prothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researcherslinks.com [researcherslinks.com]

- 14. Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prothis compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Prothis compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. atcc.org [atcc.org]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proscillaridin | C30H42O8 | CID 5284613 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scillaridin A Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Scillaridin A and its Analogs as Potent Bioactive Agents